
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Übersicht
Beschreibung
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a chiral amino alcohol with the molecular formula C₁₇H₂₉NO, has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dibutylamino group attached to a phenylpropanol backbone , which contributes to its chiral nature. The stereochemistry of this compound is significant as it influences its interaction with biological systems and its efficacy as a ligand in asymmetric catalysis.
2. Role as a Chiral Ligand
The compound has been explored for its role as a chiral ligand in asymmetric synthesis. Studies have shown that it can influence stereochemical outcomes in various reactions; however, it is often considered less effective compared to other ligands such as (1R,2S)-1-phenyl-2-(pyrrolidinyl)propan-1-ol. For instance, in catalytic reactions involving carbon-carbon bond formation, this compound demonstrated lower yields and enantioselectivity compared to some alternatives .
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step synthetic routes that can significantly affect yields and selectivity. Various reaction conditions have been optimized to enhance the performance of this compound as a catalyst in asymmetric reactions. The following table summarizes key findings from recent studies on its synthesis and catalytic effectiveness:
Ligand | Yield (%) | Enantioselectivity (ee%) | Notes |
---|---|---|---|
This compound | 39 | 62 | Inferior catalyst compared to others |
(1R,2S)-1-phenyl-2-(pyrrolidinyl)propan-1-ol | 72 | 91 | Optimal conditions for high yield |
(S)-Prolinol | 73 | 21 | Comparable yield but lower selectivity |
Study on Enantioselective Synthesis
A study published in Organic & Biomolecular Chemistry evaluated the effectiveness of various chiral ligands in asymmetric reactions. It was found that while this compound facilitated certain transformations, it was outperformed by more established ligands like (1R,2S)-1-phenyl-2-(pyrrolidinyl)propan-1-ol in terms of both yield and enantioselectivity .
Investigation of Sympathomimetic Effects
Research into the sympathomimetic effects of structurally related compounds like ephedrine has provided insights into potential anti-inflammatory properties that could be relevant for this compound. Studies have shown that ephedrine exhibits protective effects against liver failure through anti-inflammatory mechanisms . This suggests that similar pathways might be explored for this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL is primarily investigated for its role as a chiral auxiliary in the synthesis of various pharmaceutical compounds. Its ability to influence stereochemistry makes it valuable in the production of enantiomerically pure drugs.
Key Findings :
- Chiral Synthesis : The compound has been utilized in asymmetric synthesis to produce chiral amines and alcohols, which are crucial in drug development.
- Pharmacokinetics : Studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good solubility and absorption rates.
Neuropharmacology
Research has shown that this compound interacts with neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine pathways.
Case Studies :
- Antidepressant Effects : In animal models, this compound demonstrated potential antidepressant-like effects by enhancing serotonin levels in the brain.
- Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions by modulating neurotransmitter release.
Therapeutic Potential
The therapeutic applications of this compound are being explored in various areas:
Application Area | Description |
---|---|
Pain Management | Investigated for its analgesic properties through modulation of pain pathways. |
Anxiolytic Effects | Potential use as an anxiolytic agent due to its effects on neurotransmitter systems. |
Neuroprotective Agents | Research indicates possible neuroprotective effects in neurodegenerative diseases. |
Eigenschaften
IUPAC Name |
(1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-RDJZCZTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)[C@@H](C)[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432624 | |
Record name | (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115651-77-9 | |
Record name | (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-(+)-2-(Dibutylamino)-1-phenyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.